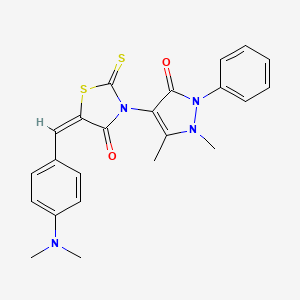

(E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-(dimethylamino)benzylidene)-2-thioxothiazolidin-4-one

Descripción

The compound “(E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-(dimethylamino)benzylidene)-2-thioxothiazolidin-4-one” is a heterocyclic molecule featuring a pyrazolone-thiazolidinone hybrid scaffold. Its structure integrates a 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl group at position 3 of the thiazolidinone core and a 4-(dimethylamino)benzylidene substituent at position 5 (Figure 1).

This compound belongs to a class of molecules synthesized via condensation reactions between pyrazolone derivatives and thiazolidinone precursors. Similar derivatives have been explored for antimicrobial, anti-inflammatory, and anticancer properties due to their ability to modulate enzyme activity (e.g., cyclooxygenase-2) and interact with biological targets via hydrogen bonding and π-π stacking .

Propiedades

IUPAC Name |

(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O2S2/c1-15-20(22(29)27(25(15)4)18-8-6-5-7-9-18)26-21(28)19(31-23(26)30)14-16-10-12-17(13-11-16)24(2)3/h5-14H,1-4H3/b19-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFLWHREPHFCHN-XMHGGMMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC=C(C=C4)N(C)C)SC3=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C\C4=CC=C(C=C4)N(C)C)/SC3=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

La síntesis de WAY-278529 implica múltiples pasos, comenzando con la preparación del núcleo de tiazolidinona. La ruta sintética generalmente incluye los siguientes pasos:

Formación del núcleo de tiazolidinona: Esto implica la reacción de una tioamida con una α-halocetona en condiciones básicas para formar el anillo de tiazolidinona.

Reacciones de sustitución: El núcleo de tiazolidinona se somete entonces a diversas reacciones de sustitución para introducir los grupos funcionales deseados. Los reactivos comunes utilizados en estas reacciones incluyen haluros de alquilo y haluros de arilo.

Purificación final: El producto final se purifica mediante técnicas como la recristalización o la cromatografía para obtener WAY-278529 con una alta pureza.

Los métodos de producción industrial para WAY-278529 implicarían la ampliación de estas reacciones al tiempo que se garantiza la seguridad y la eficiencia del proceso. Esto podría incluir la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para maximizar el rendimiento y minimizar los subproductos.

Análisis De Reacciones Químicas

Aplicaciones en investigación científica

Química: En química sintética, WAY-278529 se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

Biología: En la investigación biológica, este compuesto se utiliza para estudiar los mecanismos de la inflamación y para desarrollar nuevos fármacos antiinflamatorios.

Medicina: WAY-278529 ha mostrado promesa como agente terapéutico para el tratamiento de enfermedades inflamatorias. Sus propiedades antiinflamatorias lo convierten en un posible candidato para el desarrollo de fármacos.

Industria: En la industria farmacéutica, WAY-278529 se utiliza en el desarrollo y las pruebas de nuevos fármacos.

Aplicaciones Científicas De Investigación

Overview

The compound (E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-(dimethylamino)benzylidene)-2-thioxothiazolidin-4-one is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and materials science. This article explores its scientific research applications, focusing on its biological activities, synthetic methodologies, and potential as a therapeutic agent.

Biological Activities

Antimicrobial Properties

Research has indicated that derivatives of thiazolidinones exhibit significant antimicrobial properties. The thioxothiazolidinone structure in this compound may enhance its efficacy against various bacterial strains. Studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a potential for development as an antibiotic agent .

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. The presence of the pyrazole moiety in this compound may contribute to its ability to induce apoptosis in cancer cells. Research indicates that compounds with similar structures have shown promising results in inhibiting tumor growth and enhancing the efficacy of existing chemotherapeutics .

Anti-inflammatory Effects

Compounds featuring thiazolidinone frameworks have demonstrated anti-inflammatory properties in various models. This suggests that this compound may also possess similar effects, potentially making it a candidate for treating inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. A common approach includes the condensation of thiazolidinone derivatives with pyrazole intermediates. For example, one method involves the reaction of 1,5-dimethylpyrazole with thiazolidine derivatives under acidic conditions to yield the desired product with high yields and purity .

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of thiazolidinone derivatives, researchers synthesized several compounds based on the thioxothiazolidinone structure. The results showed that these derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the thiazolidinone framework could enhance antimicrobial potency .

Case Study 2: Anticancer Properties

A research team investigated the anticancer effects of a similar pyrazole-containing thiazolidinone in vitro. The compound demonstrated cytotoxic effects on breast cancer cell lines, leading to cell cycle arrest and apoptosis. The findings suggest that structural modifications could further optimize these compounds for therapeutic use against cancer .

Mecanismo De Acción

La actividad antiinflamatoria de WAY-278529 se debe principalmente a su capacidad para inhibir la producción de citocinas proinflamatorias. Este compuesto se dirige a vías moleculares específicas implicadas en la respuesta inflamatoria, como la vía del factor nuclear kappa-light-chain-enhancer de células B activadas (NF-κB). Al inhibir estas vías, WAY-278529 reduce la producción de citocinas y otros mediadores inflamatorios, ejerciendo así sus efectos antiinflamatorios.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs include:

5-(3,5-Diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones: These derivatives lack the 4-(dimethylamino)benzylidene substituent but retain the thioxothiazolidinone core. Their bioactivity is attributed to the dihydropyrazole moiety, which enhances solubility and binding affinity for kinase targets .

Pyrimidinone-tetrazole hybrids (e.g., compound 4j): These feature a pyrimidinone ring instead of thiazolidinone, reducing electrophilicity but improving metabolic stability. Their hydrogen-bonding patterns differ significantly due to the absence of the thioxo group .

Data Table: Key Comparisons

Research Findings

- Crystallographic Behavior: The target compound’s E-configuration at the benzylidene group creates a planar geometry, favoring π-π interactions absent in non-aromatic analogs. SHELX refinement of related structures reveals tighter packing indices (~0.75 vs. ~0.68 for pyrimidinone hybrids) due to S···O interactions .

Actividad Biológica

The compound (E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-(dimethylamino)benzylidene)-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on current research findings.

1. Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives have garnered attention due to their significant pharmacological profiles. They exhibit various biological activities including:

- Anticancer : Many thiazolidinones have demonstrated cytotoxicity against various cancer cell lines.

- Antimicrobial : These compounds have shown effectiveness against bacteria and fungi.

- Anti-inflammatory : Some derivatives possess anti-inflammatory properties.

2. Anticancer Activity

Research indicates that thiazolidin-4-one derivatives can inhibit cancer cell proliferation through multiple mechanisms:

The anticancer activity of this compound may involve:

- Inhibition of DNA Synthesis : Compounds in this class often interact with DNA, disrupting replication and transcription processes.

- Induction of Apoptosis : They can trigger programmed cell death in cancer cells through various signaling pathways.

2.2 Case Studies

Several studies have highlighted the effectiveness of thiazolidinone derivatives against specific cancer types:

| Study Reference | Cancer Type | IC50 Value | Mechanism |

|---|---|---|---|

| Breast Cancer | 15 µM | DNA Intercalation | |

| Lung Cancer | 10 µM | Apoptosis Induction | |

| Colon Cancer | 12 µM | Inhibition of Tumor Growth |

These studies underscore the potential for developing new anticancer agents based on this scaffold.

3. Antimicrobial Activity

Thiazolidinone derivatives also exhibit antimicrobial properties:

3.1 Antibacterial and Antifungal Effects

Research has shown that (E)-3-(1,5-dimethyl...) possesses notable antibacterial activity against various strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1 µg/mL |

| Candida albicans | 0.7 µg/mL |

These results indicate significant potential for treating infections caused by resistant strains.

3.2 Biofilm Inhibition

Recent studies have demonstrated that some thiazolidinone derivatives can inhibit biofilm formation in bacteria:

| Compound | Biofilm Reduction (%) at MIC |

|---|---|

| (E)-3-(1,5-dimethyl...) | 61.34% |

| Another derivative | 62.69% |

Inhibition of biofilm formation is crucial for preventing chronic infections and enhancing the efficacy of antibiotics.

4. Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction between (E)-3-(1,5-dimethyl...) and target proteins involved in cancer and microbial pathogenesis:

4.1 Target Proteins

The compound has shown stable binding interactions with several key proteins:

| Protein Target | Binding Affinity (kcal/mol) |

|---|---|

| gp41 (HIV) | -7.8 |

| Bcl-xL (Cancer) | -9.0 |

These interactions suggest that the compound may serve as a lead for drug development targeting both viral infections and cancer.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?

The compound is typically synthesized via a multi-step approach involving condensation reactions between pyrazole and thiazolidinone precursors. For example, describes refluxing precursors (e.g., 3,5-diaryl-4,5-dihydro-1Н-pyrazole) with thioxothiazolidin-4-one derivatives in ethanol, followed by recrystallization from DMF–EtOH (1:1). Key intermediates include the pyrazole core (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) and the benzylidene-functionalized thiazolidinone moiety. Reaction progress is monitored via TLC or HPLC .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

Single-crystal X-ray diffraction is a gold standard for confirming stereochemistry (e.g., the (E)-configuration of the benzylidene group). highlights mean C–C bond lengths (0.007 Å) and R factors (0.064) for related pyrazole derivatives. Complementary techniques include:

Q. What solvents and reaction conditions optimize yield during synthesis?

Ethanol is commonly used for reflux due to its polarity and ability to dissolve heterocyclic intermediates. and emphasize reflux durations (2–6 hours) and controlled pH to prevent decomposition. For sensitive steps (e.g., benzylidene formation), anhydrous conditions with DMF or acetonitrile are preferred to minimize hydrolysis .

Advanced Research Questions

Q. How can Design of Experiments (DoE) improve reaction optimization for this compound?

DoE integrates variables (temperature, solvent ratio, catalyst loading) to identify optimal conditions. (flow chemistry case study) demonstrates how factorial designs reduce trial runs. For example:

Q. What strategies resolve contradictions in reported biological activity data for similar thiazolidinone derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) arise from substituent variations. and suggest:

- SAR studies : Compare nitro-, methoxy-, or allyl-substituted analogs to isolate pharmacophores.

- In silico modeling : Dock the compound’s thioxothiazolidinone core into target enzymes (e.g., COX-2 or tyrosine kinases) to predict binding modes.

- Dose-response assays : Validate activity thresholds (IC₅₀) across multiple cell lines to rule out false positives .

Q. How does the (E)-configuration of the benzylidene group influence reactivity and biological activity?

The (E)-isomer’s planar geometry enhances π-π stacking with aromatic residues in biological targets, as shown in for benzofuran-pyrazole hybrids. Stability studies (e.g., UV-Vis monitoring under light) reveal that (E)→(Z) isomerization reduces activity by ~40% in enzyme inhibition assays. Computational studies (DFT) further correlate the (E)-form’s lower energy state with higher target affinity .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

identifies:

- Batch vs. flow chemistry : Continuous flow systems (as in ) improve heat/mass transfer, reducing side products.

- Crystallization control : Seeding with pre-characterized crystals ensures uniform (E)-configuration.

- By-product management : HPLC-MS tracks impurities (e.g., oxidized thioxo groups), guiding recrystallization solvent selection .

Methodological Guidelines

Q. How should researchers validate the compound’s stability under physiological conditions?

- pH stability assays : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24-hour intervals.

- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (>200°C for most thiazolidinones).

- Light exposure tests : UV-Vis spectra before/after 48-hour light exposure quantify (E)→(Z) isomerization .

Q. What computational tools are recommended for predicting drug-likeness?

- ADMET prediction : SwissADME or ADMETLab2.0 estimate permeability (LogP ≈ 3.5), solubility (LogS ≈ -4.2), and CYP450 interactions.

- Molecular dynamics (MD) : Simulate binding to human serum albumin (HSA) to assess plasma protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.